molecular formula C13H13BrO2 B14458288 3-(1-Bromobutyl)-1H-2-benzopyran-1-one CAS No. 72917-32-9

3-(1-Bromobutyl)-1H-2-benzopyran-1-one

Cat. No.: B14458288
CAS No.: 72917-32-9
M. Wt: 281.14 g/mol
InChI Key: BNDFUMBCPAVEHN-UHFFFAOYSA-N
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Description

3-(1-Bromobutyl)-1H-2-benzopyran-1-one is an organic compound that belongs to the class of benzopyran derivatives. Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications. The compound’s structure consists of a benzopyran core with a 1-bromobutyl substituent at the third position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Bromobutyl)-1H-2-benzopyran-1-one typically involves the bromination of a suitable precursor. One common method is the bromination of butan-1-ol to produce 1-bromobutane, which is then reacted with a benzopyran derivative under specific conditions . The reaction conditions often include the use of a strong acid like sulfuric acid to facilitate the bromination process .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistency and efficiency. The use of continuous flow reactors can help in maintaining the desired reaction conditions and improving the yield of the product.

Chemical Reactions Analysis

Types of Reactions

3-(1-Bromobutyl)-1H-2-benzopyran-1-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Depending on the nucleophile used, various substituted benzopyran derivatives can be formed.

    Elimination: The major product is typically an alkene derivative of the original compound.

Scientific Research Applications

3-(1-Bromobutyl)-1H-2-benzopyran-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1-Bromobutyl)-1H-2-benzopyran-1-one involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of active intermediates. These intermediates can interact with biological molecules, potentially modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-Bromobutyl)-1H-2-benzopyran-1-one is unique due to its benzopyran core, which imparts specific biological activities not found in simpler brominated compounds. Its structure allows for diverse chemical modifications, making it a versatile compound in both research and industrial applications.

Properties

CAS No.

72917-32-9

Molecular Formula

C13H13BrO2

Molecular Weight

281.14 g/mol

IUPAC Name

3-(1-bromobutyl)isochromen-1-one

InChI

InChI=1S/C13H13BrO2/c1-2-5-11(14)12-8-9-6-3-4-7-10(9)13(15)16-12/h3-4,6-8,11H,2,5H2,1H3

InChI Key

BNDFUMBCPAVEHN-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1=CC2=CC=CC=C2C(=O)O1)Br

Origin of Product

United States

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